Medicinal chemistry applications of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine
Medicinal chemistry applications of 3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine
The following technical guide details the medicinal chemistry applications, synthesis, and pharmacological utility of the 3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine scaffold.
A High-Fsp³ Bioisostere for Lead Optimization and Fragment-Based Design[1]
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic-rich molecules to three-dimensional, sp³-rich architectures is critical for improving solubility, metabolic stability, and selectivity. 3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine (3-OBHM) represents a premier "premium fragment" in this domain.
Structurally, it combines a fused cyclopropane ring with a tetrahydrofuran (THF) core. This bicyclic system offers three distinct medicinal chemistry advantages over traditional piperidine or morpholine scaffolds:
-
Conformational Locking: The fused cyclopropane rigidly constrains the ether oxygen and the methanamine vector, reducing the entropic penalty upon binding.
-
Vector Manipulation: The 6-position methanamine provides a unique exit vector (approx. 109.5° deviation from the ring plane) that is inaccessible to monocyclic saturated heterocycles.
-
LogD Modulation: The ether oxygen serves as a weak Hydrogen Bond Acceptor (HBA) while lowering lipophilicity (LogP) compared to its carbocyclic analog (bicyclo[3.1.0]hexane).
Structural Biology & Pharmacophore Mapping
Vector Analysis and Bioisosterism
The 3-OBHM scaffold is frequently employed as a bioisostere for 4-substituted piperidines or para-substituted aromatics , but with significantly altered physicochemical parameters.
-
Vs. Morpholine: While morpholine is a standard solubility enhancer, it is conformationally flexible (chair-boat interconversion). 3-OBHM locks the "morpholine-like" polarity into a rigid boat-like conformation, forcing the HBA vector into a specific orientation.
-
Vs. Cyclohexane: The "butterfly" shape of the bicyclo[3.1.0] system allows the molecule to fit into hydrophobic pockets that are too narrow for a chair-cyclohexane, while the methanamine tail reaches out to solvent-exposed polar residues (e.g., Asp/Glu in kinases).
Metabolic Stability (MetID)
A common failure mode for piperidine-based drugs is oxidative metabolism at the
-
Mechanism of Stabilization: In 3-OBHM, the
-carbons to the ether oxygen are part of the rigid bicyclic bridgehead. This steric bulk and strain inhibit Cytochrome P450 (CYP) approach and hydrogen abstraction, significantly extending half-life ( ) in microsomal stability assays.
Case Studies & Applications
mGluR2/3 Modulators (CNS Indications)
The 3-oxabicyclo[3.1.0]hexane core is a validated pharmacophore in metabotropic glutamate receptor (mGluR) ligands.
-
Mechanism: The rigid scaffold mimics the folded conformation of L-glutamate.
-
Application: The methanamine side chain acts as a surrogate for the distal amine or can be functionalized to reach the allosteric binding sites of the GPCR. Analogs such as LY379268 (an amino acid variant) demonstrate how the oxa bridge increases potency by engaging specific serine residues in the binding pocket via the ether oxygen.
Kinase Inhibitors (Solvent Front Binders)
In kinase inhibitor design, the 3-OBHM amine is often coupled to a hinge-binding heterocycle (e.g., pyrimidine or indazole).
-
Role: The bicyclic core sits in the ribose pocket or solvent channel. The rigid geometry projects the solubilizing amine away from the hydrophobic hinge, preventing steric clashes while maintaining high solubility.
Experimental Protocols: Synthesis & Functionalization
Safety Warning: Diazo compounds are potentially explosive. Reactions involving ethyl diazoacetate must be performed behind a blast shield with proper venting.
Protocol A: Core Synthesis via Rhodium-Catalyzed Cyclopropanation
This protocol yields the ethyl ester precursor, which is subsequently reduced to the methanamine.
Reagents:
-
2,5-Dihydrofuran (Starting Material)
-
Ethyl Diazoacetate (EDA)
-
Rhodium(II) acetate dimer (
) - Catalyst -
Dichloromethane (DCM) - Solvent
-
Lithium Aluminum Hydride (LAH) - Reductant
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried 3-neck flask under
, dissolve (0.5 mol%) in anhydrous DCM. -
Substrate Addition: Add 2,5-dihydrofuran (5.0 eq) to the flask. The excess furan minimizes dimerization of the diazo compound.
-
Slow Addition (Critical): Using a syringe pump, add a solution of Ethyl Diazoacetate (1.0 eq) in DCM over 8–10 hours at room temperature.
-
Why? Slow addition keeps the concentration of EDA low, favoring the reaction with the alkene over carbene dimerization.
-
-
Workup: Filter the reaction mixture through a celite pad to remove the Rhodium catalyst. Concentrate the filtrate in vacuo.
-
Isomer Separation: The reaction yields a mixture of exo and endo esters. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The exo-isomer (thermodynamically more stable) is typically the major product.
-
Reduction to Amine:
-
Dissolve the purified ester in dry THF at 0°C.
-
Add LAH (2.5 eq) portion-wise.
-
Reflux for 2 hours.
-
Quench via Fieser workup (
, 15% NaOH, ). -
Extract, dry (
), and concentrate to yield 3-oxabicyclo[3.1.0]hexan-6-ylmethanol .
-
-
Conversion to Methanamine:
-
Convert alcohol to mesylate (MsCl,
). -
Displace with Sodium Azide (
) in DMF. -
Reduce Azide via Staudinger reaction (
, ) or Hydrogenation ( , Pd/C) to yield the final 3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine .
-
Protocol B: Amide Coupling (Lead Derivatization)
Reagents: Carboxylic Acid (R-COOH), HATU, DIPEA, DMF.
-
Dissolve R-COOH (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins to activate.
-
Add 3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine (1.1 eq).
-
Stir at RT for 2 hours. Monitor by LC-MS.[1]
Visualizations & Logic Flows
Figure 1: Synthetic Pathway (Graphviz)
Figure 2: SAR Decision Logic (Graphviz)
Physicochemical Profile Summary
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | ~113.16 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| ClogP | ~ -0.5 to 0.2 | Enhances aqueous solubility compared to carbocycles. |
| Topological Polar Surface Area (TPSA) | ~35 Ų | Good membrane permeability; CNS active potential. |
| Fsp³ Score | 1.0 (Fully saturated) | Improves clinical success probability ("Escape from Flatland"). |
| Chirality | 2 Stereocenters (Bridgehead) | Allows for enantioselective binding; exo isomer preferred. |
References
-
Discovery of Conformationally Rigid 3-Azabicyclo[3.1.0]hexane-Derived Dipeptidyl Peptidase-IV Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2008).[2][3] Context: Establishes the utility of the [3.1.0] bicyclic system in enzyme inhibition and vector positioning.
-
Synthesis and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740). Source: Journal of Medicinal Chemistry (1997). Context: Foundational paper on the bicyclo[3.1.0]hexane scaffold as a glutamate bioisostere.
-
3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Source: Organic Letters (2020). Context: Validates the "oxa-bicyclo" motif as a rigid, sp3-rich isostere for aromatics.[4]
-
Novel Bicyclo[3.1.0]hexane Analogs as Antagonists of Metabotropic Glutamate 2/3 Receptors (MGS0039). Source: Bioorganic & Medicinal Chemistry (2004). Context: Demonstrates the specific application of the scaffold in modulating GPCR activity via conformational restriction.
-
Palladium-Catalyzed Cyclopropanation of Maleimides: Access to 3-Azabicyclo[3.1.0]hexane Derivatives. Source: Chemical Communications (2012). Context: Provides the mechanistic basis for the cyclopropanation synthesis protocols used for these bicyclic systems.
Sources
- 1. 909406-64-0|trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine|BLD Pharm [bldpharm.com]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(Imidazolyl methyl)-3-aza-bicyclo[3.1.0]hexan-6-yl)methyl ethers: a novel series of mGluR2 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
